3-(N,N-Dimethylamino)phenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 3-(N,N-Dimethylamino)phenylboronic acid involves multiple steps, including reactions that lead to the formation of complex structures. For example, triorganotin cations have been synthesized through processes involving intramolecular coordination, showcasing the intricate procedures required to obtain such compounds (Koten et al., 1978).
Molecular Structure Analysis
The molecular structure of compounds related to 3-(N,N-Dimethylamino)phenylboronic acid, such as N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, has been elucidated using techniques like X-ray crystallography, revealing details about their geometrical configuration and intramolecular interactions (Al-Hourani et al., 2016).
Chemical Reactions and Properties
3-(N,N-Dimethylamino)phenylboronic acid and its derivatives engage in various chemical reactions, highlighting their reactivity and potential as building blocks in organic synthesis. For instance, compounds have been synthesized that demonstrate the capacity for binding to sugars, indicating their potential utility in sensor applications (Okasaka & Kitano, 2010).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystalline structure, are crucial for their application in various scientific fields. Studies such as those by Koten et al. (1978) provide insights into the solubility behavior and ionic structure of triorganotin halides, which are relevant for understanding the physical characteristics of 3-(N,N-Dimethylamino)phenylboronic acid derivatives.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, play a significant role in determining the applications of 3-(N,N-Dimethylamino)phenylboronic acid derivatives. For example, research on the stability and reactivity of boronic acid residues in polymers has highlighted the potential of these compounds in developing materials sensitive to specific chemical stimuli (Okasaka & Kitano, 2010).
Scientific Research Applications
It is utilized in the synthesis of a range of 3-aryloxy-3-aryl-1-propanamines (O’Brien, Phillips, & Towers, 2002).
Phenylboronic acid-containing materials, including 3-(N,N-Dimethylamino)phenylboronic acid, are studied for their role in the construction of glucose-responsive systems for insulin delivery. These materials show promise in enhancing gene transfection efficiency and in glucose-sensitive films for self-regulated insulin delivery (Ma & Shi, 2014), (Ding, Guan, Zhang, & Zhu, 2009).
Hydrogels containing phenylboronic acids are explored for nonenzymatic glucose sensing, with potential applications in artificial tear fluid and urine (Kim, Mujumdar, & Siegel, 2013), (Ye, Jiang, Xu, Zhou, Hu, & Wu, 2014).
Phenylboronic acids have been studied for their antibacterial activity against bacteria like Escherichia coli and Bacillus cereus (Adamczyk-Woźniak et al., 2021).
Phenylboronic acid-modified polymers, such as amphiphilic polyether, have been used for enhancing gene transfection efficiency, which is a significant application in gene therapy (Chen, Zhang, Cai, Zhang, Zhong, & Zhuo, 2012).
In cancer research, phenylboronic acid derivatives have been used for selective retention in cancer cells, demonstrating their potential as targeted therapeutic agents (Kinsey & Kassis, 1993).
Safety And Hazards
This compound is classified as an irritant and can cause harm to the respiratory system . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
properties
IUPAC Name |
[3-(dimethylamino)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2/c1-10(2)8-5-3-4-7(6-8)9(11)12/h3-6,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQQHZXHCXAJAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376286 | |
Record name | 3-(N,N-Dimethylamino)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N,N-Dimethylamino)phenylboronic acid | |
CAS RN |
178752-79-9 | |
Record name | 3-(N,N-Dimethylamino)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Dimethylamino)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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